molecular formula C20H21BrN2O4 B267255 N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Katalognummer B267255
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: XVKOZURXITXIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Wissenschaftliche Forschungsanwendungen

N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been used in various scientific research applications, particularly in the field of medicinal chemistry. One study investigated the potential of the compound as a therapeutic agent for cancer treatment. The study found that N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide showed promising results in inhibiting the growth of cancer cells in vitro. Another study explored the compound's potential as a treatment for Alzheimer's disease. The study found that N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide showed a significant improvement in cognitive function in a mouse model of Alzheimer's disease.

Wirkmechanismus

The mechanism of action of N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors in the body, such as protein kinases or G protein-coupled receptors (GPCRs). By inhibiting these targets, the compound may be able to modulate various cellular processes, such as cell growth, differentiation, and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide are still being investigated. However, studies have shown that the compound may have anti-cancer, anti-inflammatory, and neuroprotective properties. It may also be able to modulate various signaling pathways in the body, such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It may also be useful in studying the mechanisms underlying these diseases. However, one limitation of the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, particularly its interactions with specific enzymes and receptors in the body. Additionally, future studies may explore the compound's potential side effects and toxicity in vivo.

Synthesemethoden

The synthesis of N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps. The starting materials are 3-bromo-4-(tetrahydro-2-furanylmethoxy)benzoic acid and 3-(acetylamino)aniline. The two compounds are reacted in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The reaction is carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), and is typically heated to promote the reaction. The resulting product is then purified by column chromatography to yield N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide.

Eigenschaften

Produktname

N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Molekularformel

C20H21BrN2O4

Molekulargewicht

433.3 g/mol

IUPAC-Name

N-(3-acetamidophenyl)-3-bromo-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C20H21BrN2O4/c1-13(24)22-15-4-2-5-16(11-15)23-20(25)14-7-8-19(18(21)10-14)27-12-17-6-3-9-26-17/h2,4-5,7-8,10-11,17H,3,6,9,12H2,1H3,(H,22,24)(H,23,25)

InChI-Schlüssel

XVKOZURXITXIRY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.